![molecular formula C25H16N2O3 B8243901 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde](/img/structure/B8243901.png)
4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde
Overview
Description
4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde is an organic compound with the molecular formula C25H16N2O3 and a molecular weight of 392.41 g/mol . This compound is characterized by a pyrimidine core connected to three benzaldehyde groups at the 2, 4, and 6 positions. It is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde typically involves the reaction of pyrimidine derivatives with benzaldehyde under specific conditions. One common method includes the condensation reaction of pyrimidine-2,4,6-tricarbaldehyde with benzaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: Forms imines via condensation with amines.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Common Reagents and Conditions:
Condensation: Typically involves amines and an acid catalyst.
Oxidation: May involve oxidizing agents like potassium permanganate.
Reduction: Often uses reducing agents such as sodium borohydride.
Major Products:
Imines: Formed from condensation reactions with amines.
Alcohols or Aldehydes: Resulting from reduction or oxidation reactions.
Scientific Research Applications
4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde primarily involves its ability to form stable imine linkages through condensation reactions with amines. This property is leveraged in the construction of covalent organic frameworks (COFs), which are used in various applications such as gas storage, catalysis, and drug delivery . The molecular targets and pathways involved are largely dependent on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde: Similar structure but with a pyridine core instead of pyrimidine.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: Contains a triazine core, used in similar applications.
4,4’,4’'-(Pyridine-2,4,6-triyl)triphenol: Another related compound with hydroxyl groups instead of aldehyde groups.
Uniqueness: 4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde is unique due to its pyrimidine core, which imparts distinct electronic properties and reactivity compared to its pyridine and triazine analogs. This uniqueness makes it particularly valuable in the synthesis of COFs and other advanced materials .
Biological Activity
4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde, also known as TFPM, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with 2,4,6-trichloropyrimidine and various phenylboronic acids.
- Reaction Conditions : A palladium-catalyzed coupling reaction is conducted in a solvent mixture of dioxane and water at elevated temperatures (around 105 °C) under a nitrogen atmosphere.
- Purification : The product is purified using silica gel chromatography.
The detailed synthetic pathway can be summarized as follows:
Antimicrobial Properties
Research has indicated that TFPM exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
TFPM has been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, it has shown efficacy against:
- Breast cancer cells
- Colon cancer cells
The compound's ability to inhibit specific oncogenic pathways makes it a candidate for further development as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of TFPM against a panel of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 Pseudomonas aeruginosa 32 - Anticancer Study : In a study focusing on its anticancer effects, TFPM was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results showed IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity.
The biological activity of TFPM is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation.
- DNA Interaction : Preliminary studies suggest that it can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) : TFPM may induce oxidative stress in cancer cells, leading to cell death.
Properties
IUPAC Name |
4-[2,6-bis(4-formylphenyl)pyrimidin-4-yl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O3/c28-14-17-1-7-20(8-2-17)23-13-24(21-9-3-18(15-29)4-10-21)27-25(26-23)22-11-5-19(16-30)6-12-22/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLYDSYKOVELCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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